molecular formula C9H20O B1600090 (S)-(+)-2-Nonanol CAS No. 70419-06-6

(S)-(+)-2-Nonanol

Cat. No. B1600090
CAS RN: 70419-06-6
M. Wt: 144.25 g/mol
InChI Key: NGDNVOAEIVQRFH-VIFPVBQESA-N
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Description

(S)-(+)-2-Nonanol is an organic compound with the chemical formula C<sub>9</sub>H<sub>20</sub>O. It belongs to the class of alcohols and is a chiral molecule, meaning it exists in two enantiomeric forms: (S)-(+)-2-Nonanol and ®-(-)-2-Nonanol. The compound has a nine-carbon linear alkyl chain with a hydroxyl group at one end.



Synthesis Analysis

The synthesis of (S)-(+)-2-Nonanol can be achieved through various methods, including:



  • Hydroboration-Oxidation : Alkene hydroboration followed by oxidation with hydrogen peroxide or other oxidizing agents.

  • Reduction of Aldehydes or Ketones : Reduction of the corresponding aldehyde or ketone using reducing agents like sodium borohydride or lithium aluminum hydride.



Molecular Structure Analysis

The molecular structure of (S)-(+)-2-Nonanol consists of a long hydrocarbon chain (nonane) with a hydroxyl group (-OH) attached to the second carbon atom. The stereochemistry at the chiral center determines its enantiomeric form.



Chemical Reactions Analysis

(S)-(+)-2-Nonanol can undergo various chemical reactions, including:



  • Oxidation : Conversion of the alcohol group to an aldehyde or carboxylic acid.

  • Esterification : Reaction with carboxylic acids to form esters.

  • Dehydration : Removal of water to form an alkene.



Physical And Chemical Properties Analysis


  • Physical Properties :

    • Colorless liquid with a characteristic odor.

    • Boiling point: Approximately 214°C.

    • Solubility: Soluble in water and organic solvents.



  • Chemical Properties :

    • Reacts with acids, bases, and oxidizing agents.

    • Forms hydrogen bonds due to the hydroxyl group.




Scientific Research Applications

Metabolism Studies

  • (S)-(+)-2-Nonanol is involved in the metabolism of nonane, a component of jet-propulsion fuel 8 (JP-8). It is metabolized to 2-nonanol and 2-nonanone by human liver microsomes. Studies on its metabolism help understand the biological impact of JP-8 exposure (Edwards et al., 2005).

Ecology and Chemical Communication

  • In ecology, 2-Nonanol has been identified in the heads of Trigona silvestriana workers, a species of stingless bee. It acts as an alarm substance, eliciting specific responses from guard bees (Johnson et al., 1985).

Pheromone Research

  • (S)-(+)-2-Nonanol plays a role in insect pheromone systems. It is identified as a male-produced aggregation pheromone in various species of palm weevils, influencing insect behavior and ecology (Oehlschlager et al., 1995).

Chemical Solvent Applications

  • Novel nonanol-based deep eutectic solvents (DESs) have been synthesized for applications like liquid-liquid extraction and amino acid detection. These solvents show promise in environmental remediation and chemical analysis (Omar & Sadeghi, 2021).

Antifungal Applications

  • 1-Nonanol, a component of cereal volatiles, exhibits antifungal activity against Aspergillus flavus. This suggests its potential as a bio-preservative to prevent fungal spoilage of postharvest grains, which is critical in agricultural and food storage applications (Zhang et al., 2021).

Food Packaging

  • The compound has been studied for its application in active food packaging. Supercritical impregnation of 2-nonanone in linear low-density polyethylene (LLDPE) films, for example, is explored for its potential in enhancing food preservation (Rojas et al., 2015).

Safety And Hazards


  • (S)-(+)-2-Nonanol is flammable and may cause skin and eye irritation.

  • It can be harmful if ingested or inhaled.

  • Proper handling, storage, and personal protective equipment are essential.


Future Directions

Research on (S)-(+)-2-Nonanol should focus on:



  • Further understanding its biological activity and potential applications.

  • Investigating its environmental impact and safety.

  • Developing sustainable synthesis methods.


properties

IUPAC Name

(2S)-nonan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-3-4-5-6-7-8-9(2)10/h9-10H,3-8H2,1-2H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGDNVOAEIVQRFH-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC[C@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30454911
Record name (S)-(+)-2-Nonanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(+)-2-Nonanol

CAS RN

70419-06-6
Record name (S)-(+)-2-Nonanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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